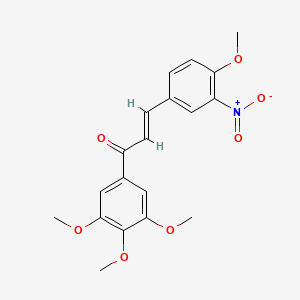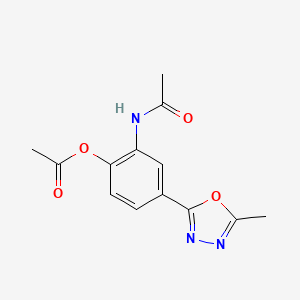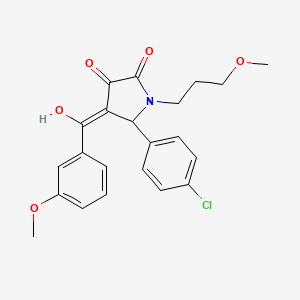![molecular formula C12H8N6S B11049631 3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole](/img/structure/B11049631.png)
3-(3-Phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its diverse biological activities, including antimicrobial, anticancer, and antiviral properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring and a pyrazole moiety, contributes to its wide range of pharmacological activities .
Preparation Methods
The synthesis of 3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common method involves the reaction of 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone to form the pyrazole ring . This intermediate is then reacted with various aromatic and heterocyclic aldehydes and phenacyl bromides to form the final product . The reaction conditions often include the use of triethylamine as a base and ethanol as a solvent .
Chemical Reactions Analysis
3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and carbon disulfide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with hydrazonoyl halides can lead to the formation of 1,3,4-thiadiazole derivatives .
Scientific Research Applications
In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promise as an antimicrobial, anticancer, and antiviral agent . Its ability to inhibit the growth of various microorganisms and cancer cells makes it a valuable candidate for drug development . Additionally, it has been studied for its potential use in the treatment of Alzheimer’s disease due to its acetylcholinesterase inhibitory activity .
Mechanism of Action
The mechanism of action of 3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the inhibition of key enzymes and proteins involved in various biological pathways. For example, its anticancer activity is attributed to its ability to inhibit tubulin polymerization, which is essential for cell division . Its antimicrobial activity is due to its ability to disrupt the cell membrane of microorganisms . The compound’s acetylcholinesterase inhibitory activity is beneficial in the treatment of Alzheimer’s disease as it helps to increase the levels of acetylcholine in the brain .
Comparison with Similar Compounds
3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its combination of a triazole ring, a thiadiazole ring, and a pyrazole moiety. Similar compounds include other triazolothiadiazoles and pyrazolothiadiazoles, which also exhibit diverse biological activities . the specific arrangement of the rings and substituents in 3-Phenyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole contributes to its unique pharmacological profile .
Properties
Molecular Formula |
C12H8N6S |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
3-phenyl-6-(1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H8N6S/c1-2-4-8(5-3-1)10-15-16-12-18(10)17-11(19-12)9-6-7-13-14-9/h1-7H,(H,13,14) |
InChI Key |
DMVLWSGINUGOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(2,4-Dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-(4-methoxyphenyl)quinoline](/img/structure/B11049552.png)
![4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol](/img/structure/B11049558.png)
![4-Amino-1-(3,4-dimethylphenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11049562.png)
![diethyl (2E)-2-[(1,2-dimethyl-1H-indol-5-yl)amino]but-2-enedioate](/img/structure/B11049570.png)

![3-Amino-7-fluoro-6-[(2-hydroxyethyl)amino]quinoxaline-2-carboxamide 1,4-dioxide](/img/structure/B11049579.png)
![4-{2-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-1-(propan-2-yl)-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11049583.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11049589.png)
![5-methyl-N-phenyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11049601.png)
![3-[chloro(difluoro)methyl]-6-[2-chloro-5-(1H-pyrazol-1-yl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049602.png)

![N-(4-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B11049614.png)

![ethyl 4-[2-oxo-2-(2,2,4-trimethylquinolin-1(2H)-yl)ethyl]piperazine-1-carboxylate](/img/structure/B11049621.png)
